1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Description

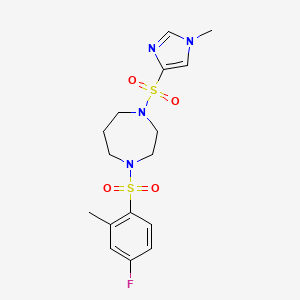

This compound features a 1,4-diazepane core substituted at positions 1 and 4 with sulfonyl groups. The first sulfonyl group is derived from a 4-fluoro-2-methylphenyl moiety, while the second is linked to a 1-methylimidazole heterocycle. The fluorine atom and methyl groups on the aromatic ring may enhance lipophilicity and metabolic stability, while the imidazole ring could participate in hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O4S2/c1-13-10-14(17)4-5-15(13)26(22,23)20-6-3-7-21(9-8-20)27(24,25)16-11-19(2)12-18-16/h4-5,10-12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQWLULOYKEBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, with a molecular formula of and a molecular weight of 416.5 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazepane ring substituted with sulfonyl groups and an imidazole moiety. Its structure can be represented as follows:

Anticancer Properties

Research indicates that compounds containing imidazole rings exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. In one study, related compounds displayed IC50 values ranging from 0.15 to 7.26 μM against various cancer cell lines including A549 and MCF-7, highlighting their potential as anticancer agents .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their function.

- Cell Cycle Modulation : Similar compounds have been observed to cause accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal cell division processes .

Preclinical Studies

In preclinical evaluations, related compounds have demonstrated varied biological activities:

- Cataract Formation : Some studies noted cataract formation in rats when tested with structurally similar compounds, indicating possible ocular toxicity that needs addressing in future formulations .

- Metabolism and Bioavailability : The metabolic profile showed extensive metabolism in vivo, suggesting that modifications to the chemical structure could enhance bioavailability while reducing side effects .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | 2034489-79-5 | 0.15 - 7.26 | Anticancer |

| Compound B | 1903881-12-8 | 0.29 - 1.48 | Anticancer |

| Compound C | N/A | 1.68 | Tubulin Inhibitor |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating substituents on the phenyl portion enhances biological activity. Modifications like adding methyl or methoxy groups have been shown to increase potency against cancer cell lines significantly .

Comparison with Similar Compounds

Structural Analog: 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane

Key Differences :

- Sulfonyl Substituents : Replaces the 4-fluoro-2-methylphenyl and 1-methylimidazole groups with 1-methylpyrazole and pyrrolidine sulfonyl moieties.

- Heterocycles: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (two non-adjacent nitrogens), altering electronic properties and hydrogen-bonding capacity.

- Fluorine Presence : The absence of fluorine in this analog reduces electronegativity and may decrease lipid membrane penetration compared to the target compound.

- Molecular Weight: The analog has a lower molecular weight (377.48 g/mol vs.

Triazole-Based Sulfonyl Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Differences :

- Core Structure : A triazole-thioether scaffold instead of a diazepane ring, introducing rigidity and planar geometry.

- Substituents: Dual fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability compared to the mono-fluorinated target compound.

- Molecular Weight : Higher molecular weight (~585.62 g/mol) due to the triazole and additional aromatic rings, which may limit bioavailability .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Structural Insights : The diazepane core’s flexibility may allow better conformational adaptation to biological targets compared to rigid triazole derivatives. However, this could also reduce selectivity .

- Fluorine Impact: The mono-fluorination in the target compound balances lipophilicity and polarity, whereas difluorinated analogs (e.g., ) may face solubility challenges despite enhanced stability.

Preparation Methods

Core Diazepane Synthesis

The 1,4-diazepane ring system serves as the foundational structure for this compound. Two primary routes dominate its synthesis:

Cyclocondensation of Diamines

Linear diamines such as 1,4-diaminobutane react with dihalides or carbonyl compounds under basic conditions. For example, treatment with 1,3-dibromopropane in the presence of potassium carbonate yields the seven-membered ring via nucleophilic substitution. Alternatively, condensation with glyoxal derivatives facilitates ring closure through imine formation, followed by reduction to stabilize the diazepane.

Functionalization of Homopiperazine Derivatives

N-methylhomopiperazine (1-methyl-1,4-diazepane) is commercially available and serves as a direct precursor. Its secondary amines are selectively reactive toward sulfonylating agents, enabling controlled derivatization. In one protocol, N-methylhomopiperazine undergoes sequential alkylation and sulfonylation steps to install substituents at the 1- and 4-positions.

The introduction of sulfonyl groups at both nitrogen centers requires precise control to avoid cross-reactivity.

Sequential Sulfonylation

Step 1: 4-Fluoro-2-methylphenylsulfonyl Installation

The diazepane core reacts with 4-fluoro-2-methylbenzenesulfonyl chloride (synthesized via chlorosulfonation of 4-fluoro-2-methyltoluene) in anhydrous dichloromethane. Triethylamine (2.2 equiv) is added to scavenge HCl, driving the reaction to completion at 0°C–25°C over 4–6 hours.

Step 2: 1-Methylimidazol-4-ylsulfonyl Installation

The mono-sulfonylated intermediate is treated with 1-methyl-1H-imidazole-4-sulfonyl chloride under similar conditions. The bulkier imidazole moiety necessitates elevated temperatures (40°C–50°C) and extended reaction times (12–18 hours) for complete conversion.

Key Data:

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Reaction Time | 4–6 h | 12–18 h |

| Temperature | 0°C → 25°C | 40°C–50°C |

One-Pot Double Sulfonylation

Simultaneous addition of both sulfonyl chlorides (1.1 equiv each) in tetrahydrofuran with 2,6-lutidine as a base achieves dual functionalization in 24 hours at reflux. While this method reduces purification steps, regioselectivity challenges limit yields to 55–60% due to competitive formation of asymmetrical byproducts.

Alternative Pathways

Boronic Acid Cross-Coupling

The 4-fluoro-2-methylphenyl group can be introduced via Suzuki-Miyaura coupling. A brominated diazepane precursor reacts with 4-fluoro-2-methylphenylboronic acid (synthesized from 2-bromo-5-fluorotoluene and triisopropyl borate) in the presence of Pd(PPh₃)₄. Subsequent sulfonylation of the remaining amine with the imidazole sulfonyl chloride completes the synthesis.

Diazotransfer Methodology

Primary sulfonamides derived from diazepane are converted to sulfonyl azides using imidazole-1-sulfonyl azide hydrogen sulfate. Thermolysis of the azides generates nitrenes, which rearrange to install sulfonyl groups. However, this approach shows limited efficiency for sterically hindered amines.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures. Key characterization data include:

Challenges and Optimization

- Regioselectivity : The diazepane’s two secondary amines exhibit similar reactivity, necessitating stoichiometric control or protecting groups.

- Steric Hindrance : Bulkier sulfonyl chlorides (e.g., 1-methylimidazole-4-sulfonyl) require polar aprotic solvents like DMF to enhance solubility.

- Byproduct Formation : Over-sulfonylation produces trisulfonylated species, detectable by LC-MS at m/z 538–540.

Industrial-Scale Considerations

Pilot-scale syntheses employ continuous flow reactors to improve heat transfer during exothermic sulfonylation steps. Process analytical technology (PAT) monitors reaction progression via in-line FTIR, reducing batch inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.